molecular formula C5H11F3N2 B13247955 1,3-Butanediamine, 4,4,4-trifluoro-3-methyl-

1,3-Butanediamine, 4,4,4-trifluoro-3-methyl-

Cat. No.: B13247955
M. Wt: 156.15 g/mol
InChI Key: PHPYRTCXNHAYRA-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methylbutane-1,3-diamine is a chemical compound with the molecular formula C5H11F3N2 and a molecular weight of 156.15 g/mol . This compound is characterized by the presence of trifluoromethyl and diamine functional groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-methylbutane-1,3-diamine typically involves the reaction of 4,4,4-trifluoro-3-methylbutanone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 4,4,4-Trifluoro-3-methylbutane-1,3-diamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-methylbutane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4,4,4-Trifluoro-3-methylbutane-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diamine functional group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but with a phenyl group instead of a methyl group.

    4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a furan ring instead of a methyl group.

    4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar but with a methylphenyl group .

Uniqueness

4,4,4-Trifluoro-3-methylbutane-1,3-diamine is unique due to its specific combination of trifluoromethyl and diamine functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H11F3N2

Molecular Weight

156.15 g/mol

IUPAC Name

4,4,4-trifluoro-3-methylbutane-1,3-diamine

InChI

InChI=1S/C5H11F3N2/c1-4(10,2-3-9)5(6,7)8/h2-3,9-10H2,1H3

InChI Key

PHPYRTCXNHAYRA-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C(F)(F)F)N

Origin of Product

United States

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